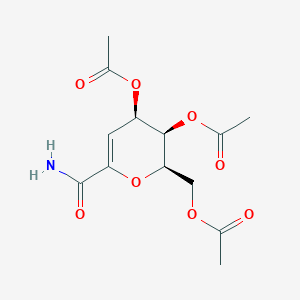

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide

Descripción

Propiedades

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-6-carbamoyl-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-6(15)19-5-11-12(21-8(3)17)9(20-7(2)16)4-10(22-11)13(14)18/h4,9,11-12H,5H2,1-3H3,(H2,14,18)/t9-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVLXMVOLKHALG-YUSALJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=C(O1)C(=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C(=O)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466671 | |

| Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183233-11-6 | |

| Record name | 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions and Catalytic Systems

The glycal derivative undergoes nucleophilic addition or substitution in the presence of Lewis acids. A representative method involves:

-

Solvent : Dry acetonitrile

-

Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Temperature : Room temperature (20–25°C)

-

Nucleophile : Benzyl alcohol (4)

Under these conditions, the carbamoyl-substituted glycal (2) reacts with benzyl alcohol to form the desired product. The reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Reaction Outcomes for Glycal Derivatives

| Glycal Substituent | Conversion Rate | Product Formation |

|---|---|---|

| Methoxycarbonyl (1) | Moderate | Yes |

| Carbamoyl (2) | Moderate | Yes |

| Nitrile (3) | None | No |

The nitrile derivative (3) exhibits no reactivity under identical conditions, attributed to its reduced electron density at the double bond.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Activation : BF₃·OEt₂ coordinates to the carbonyl oxygen of the acetyl groups, polarizing the glycal double bond and enhancing electrophilicity.

-

Nucleophilic Attack : Benzyl alcohol attacks the activated β-position of the glycal, leading to ring-opening and subsequent re-cyclization to form the 2,6-anhydro structure.

The stereochemistry at C2, C3, and C4 is preserved during the reaction, as confirmed by NOESY and ¹³C NMR spectra. The R configuration at these centers aligns with the D-lyxo stereodescriptor in the product.

Structural Characterization

Spectroscopic Data

X-ray Crystallography

While no crystallographic data for this specific compound is available, analogous structures confirm the 2,6-anhydro ring conformation and acetyl group orientations.

Optimization and Challenges

Catalyst Screening

Alternative Lewis acids (e.g., ZnCl₂, SnCl₄) were tested but resulted in lower yields or side reactions. BF₃·OEt₂ remains optimal due to its mild acidity and compatibility with acetonitrile.

Análisis De Reacciones Químicas

Types of Reactions

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the enonamide group to an amine or alcohol.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used to replace acetyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.

Aplicaciones Científicas De Investigación

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations: Amide vs. Nitrile

The most direct analog of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide is 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enononitrile (CAS: 120085-63-4). Both compounds share the same acetylated anhydro backbone but differ in their terminal functional groups: the former has an amide (-CONH₂), while the latter features a nitrile (-CN).

- Reactivity: The nitrile group is more electrophilic, enabling reactions such as nucleophilic additions or reductions to amines.

- Stability : The amide derivative is less prone to hydrolysis under acidic conditions compared to the nitrile, which may degrade to carboxylic acids in aqueous environments .

Acetylation Patterns: Tri-O-acetyl vs. Tetra-O-acetyl Derivatives

Other structurally related compounds include tetra-O-acetylated sugars, such as 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl formamide (CAS: 108739-88-4) and 5’-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl) tetrazole (CAS: 64714-42-7).

- Applications: Tetra-O-acetyl compounds are often used as glycosyl donors in oligosaccharide synthesis, whereas the tri-O-acetyl-anhydro scaffold may serve as a conformationally restricted building block for glycomimetics or enzyme inhibitors .

Anhydro Ring Systems: Hept-2-enonamide vs. Hexofuranos-3-ulose

Compounds like 1,2:5,6-Di-O-cyclohexylidene-α-D-ribo-hexofuranos-3-ulose hydrate (CAS: 22595-92-2) highlight the role of ring size and oxidation state.

- Ring Strain: The 2,6-anhydro ring in 183233-11-6 introduces strain that can enhance reactivity in ring-opening reactions. In contrast, cyclohexylidene-protected hexofuranos-3-uloses are more stable but less reactive .

- Stereochemical Control: The D-lyxo configuration in 183233-11-6 dictates spatial arrangements critical for binding to carbohydrate-processing enzymes, a feature less pronounced in simpler hexofuranos derivatives .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide is a complex organic compound with significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C26H35BrO17

- Molecular Weight : 699.45 g/mol

- CAS Number : 183233-11-6

Biological Activity Overview

The biological activity of 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide has been investigated in various studies. It exhibits antimicrobial properties and potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research has shown that derivatives of this compound demonstrate strong bactericidal effects against several strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Bacillus subtilis | 18 | 64 µg/mL |

| Escherichia coli | 15 | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cell lines (e.g., L929 and A549) indicate that while some concentrations of the compound exhibit cytotoxic effects, others enhance cell viability.

Cytotoxicity Results

| Compound Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 12 | 110 | 105 |

| 50 | 94 | 102 |

| 100 | 84 | 90 |

| 200 | 75 | 77 |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : Interference with enzymes critical for bacterial growth.

- Membrane Disruption : Alteration of membrane integrity leading to cell lysis.

- Gene Expression Modulation : Affecting gene transcription related to biofilm formation and virulence factors in pathogens.

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving the application of this compound in a clinical setting demonstrated a reduction in infection rates among patients treated with formulations containing it compared to standard antibiotic treatments.

- Cytotoxicity in Cancer Research : In vitro studies showed that certain derivatives of the compound inhibited the proliferation of cancer cells by inducing apoptosis at specific concentrations.

Q & A

Q. What are the optimized synthetic routes for 4,5,7-Tri-O-acetyl-2,6-anhydro-3-deoxy-D-lyxo-hept-2-enonamide?

- Methodological Answer : Synthesis often involves regioselective acetylation and anhydro bridge formation. Key steps include:

-

Using dimethyl sulfoxide (DMSO) as a solvent for reactions involving formaldehyde, which can facilitate cyclization (as seen in analogous anhydro-sugar syntheses) .

-

Employing catalysts like ZnCl₂ in DMF for thiazolidinone or similar heterocycle formation, ensuring high yields (80–85%) through recrystallization .

-

Purification via recrystallization from DMF or ethanol to isolate the product .

Table 1: Common Synthetic Parameters from Literature

Parameter Condition Source Solvent DMSO, DMF Catalyst ZnCl₂ Purification Method Recrystallization

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H NMR (400 MHz, CDCl₃) : Assign signals for acetyl groups (δ ~2.0–2.2 ppm), anhydro protons (δ ~4.5–5.5 ppm), and enonamide carbonyls (δ ~6.0–7.0 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) for mass validation .

- IR Spectroscopy : Identify acetyl C=O stretches (~1740 cm⁻¹) and amide bands (~1650 cm⁻¹) .

Q. How should stability be maintained during storage?

- Methodological Answer :

- Store under anhydrous conditions at –20°C to prevent hydrolysis of acetyl groups.

- Use amber vials to avoid photodegradation, as suggested by light-sensitive analogs in DMSO-based reactions .

Advanced Research Questions

Q. How can regioselective acetylation be controlled in this compound?

- Methodological Answer :

- Steric and Electronic Factors : Use bulky acetylating agents (e.g., acetic anhydride with pyridine) to target less hindered hydroxyl groups.

- TLC Monitoring : Track reaction progress using silica gel plates (e.g., CH₂Cl₂:MeOH 9:1) to optimize reaction time and avoid over-acetylation .

- Theoretical Guidance : Apply carbohydrate protection strategies from Fraser-Reid’s orthogonal protection theory to predict reactivity .

Q. What computational approaches elucidate stereoelectronic effects in this molecule?

- Methodological Answer :

- DFT Calculations : Model the anhydro bridge’s conformational stability and acetyl group orientation using software like Gaussian. Compare results with NMR coupling constants (e.g., ) to validate .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility and aggregation tendencies .

Q. How can contradictions in synthetic yields for similar heptose derivatives be resolved?

- Methodological Answer :

- Systematic Replication : Vary catalysts (e.g., ZnCl₂ vs. BF₃·Et₂O) and solvents (DMF vs. DMSO) while maintaining fixed temperature/pH.

- HPLC-PDA Analysis : Quantify by-products (e.g., deacetylated intermediates) to identify yield-limiting steps .

- Theoretical Frameworks : Apply reaction mechanism theories (e.g., Baldwin’s rules) to explain regiochemical outcomes .

Q. What interdisciplinary methods link this compound’s structure to biological activity?

- Methodological Answer :

- Chemical Biology Assays : Test glycosidase inhibition using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).

- Training Integration : Follow structured courses (e.g., CHEM/IBiS 416) to design enzyme kinetics experiments and interpret dose-response curves .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction mechanisms for anhydro-sugar formation?

- Methodological Answer :

Q. Table 2: Analytical Techniques for Mechanistic Studies

| Technique | Application | Source |

|---|---|---|

| ¹³C Isotopic Labeling | Track reaction intermediates | |

| Kinetic Profiling | Elucidate rate-determining steps |

Theoretical and Methodological Integration

Q. How does carbohydrate chemistry theory guide experimental design for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.